2-Amino-3-(thiazol-2-yl)propanoic acid
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Overview
Description
“2-Amino-3-(thiazol-2-yl)propanoic acid” is a compound that contains a thiazole ring, which is a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom . It is related to β-amino acids, which have been gaining attention as potential starting materials for bio-organic, medicinal, and natural product chemistry .
Synthesis Analysis
The synthesis of compounds related to “2-Amino-3-(thiazol-2-yl)propanoic acid” often involves the Hantzsch method . This method is used to synthesize N, N-disubstituted β-amino acids and their derivatives with thiazole, aromatic, and heterocyclic substituents .Molecular Structure Analysis
The molecular structure of “2-Amino-3-(thiazol-2-yl)propanoic acid” is characterized by the presence of a thiazole ring. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactions involving “2-Amino-3-(thiazol-2-yl)propanoic acid” and its related compounds can be complex. For instance, the synthesis of 3- [2- (Pyridin-2-yl)-1,3-thiazol-4-yl]propanoic acid involves multiple steps, including the reaction of 2-bromo-5-nitropyridine with thiourea in the presence of sodium hydroxide.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-3-(thiazol-2-yl)propanoic acid” and its related compounds can also vary. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Synthesis and Biological Activity
2-Amino-3-(thiazol-2-yl)propanoic acid and its derivatives are synthesized for various applications. For instance, derivatives with thiazole, aromatic, and heterocyclic substituents exhibited antimicrobial activity. Specifically, one derivative was noted to enhance rapeseed growth, increasing seed yield and oil content (Mickevičius et al., 2013).
Luminescent Properties and Biological Studies
The compound was used as a ligand to synthesize luminescent complexes with metals like Co(II), Ni(II), Cu(II), Zn(II), and Bi(III). These complexes were characterized through various techniques and screened for antibacterial and antifungal potential, showing non-significant activities for most complexes. However, the Bi-L3 complex exhibited notable luminescence (Kanwal et al., 2020).
Corrosion Inhibition
Novel amino acids-based corrosion inhibitors, including derivatives of 2-Amino-3-(thiazol-2-yl)propanoic acid, were synthesized and showed promising results in protecting metals like mild steel from corrosion. These inhibitors were effective at low concentrations, with one showing a 96.08% inhibition efficiency (Srivastava et al., 2017).
Polymer Modification
2-Amino-3-(thiazol-2-yl)propanoic acid was also used in the functional modification of polyvinyl alcohol/acrylic acid hydrogels. These amine-modified polymers exhibited increased swelling and thermal stability. They showed promising antibacterial and antifungal activities, suggesting potential medical applications (Aly & El-Mohdy, 2015).
Safety And Hazards
As with any chemical compound, safety and hazards associated with “2-Amino-3-(thiazol-2-yl)propanoic acid” and its related compounds should be carefully considered. For instance, it is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
2-amino-3-(1,3-thiazol-2-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c7-4(6(9)10)3-5-8-1-2-11-5/h1-2,4H,3,7H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFXXRSFSGRBRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405545 |
Source
|
Record name | beta-(2-Thiazolyl)-DL-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(thiazol-2-yl)propanoic acid | |
CAS RN |
1596-65-2 |
Source
|
Record name | beta-(2-Thiazolyl)-DL-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-Thiazolyl)-DL-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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